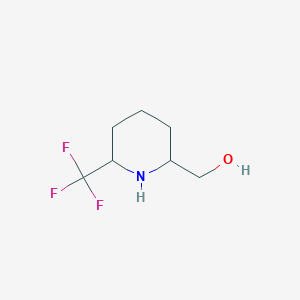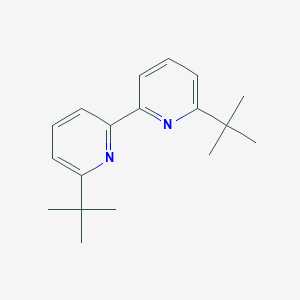
6,6'-Di-tert-Butyl-2,2'-bipyridine
Descripción general
Descripción
6,6’-Di-tert-Butyl-2,2’-bipyridine: is an organic compound with the molecular formula C18H24N2 . It is a derivative of bipyridine, where two tert-butyl groups are attached to the 6 and 6’ positions of the bipyridine structure. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its chemical reactivity and coordination properties.
Mecanismo De Acción
Target of Action
It is known that bipyridine compounds often act as ligands, forming complexes with various metal ions . These complexes can then interact with different targets depending on the specific metal ion and the biological context.
Mode of Action
6,6’-Di-tert-Butyl-2,2’-bipyridine acts as a ligand, capable of forming complexes with metal ions . The interaction of these complexes with their targets can lead to various changes, depending on the specific target and the nature of the interaction. For instance, some complexes can catalyze specific chemical reactions .
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific metal ion and the biological context .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure and the presence of the tert-butyl groups .
Result of Action
The compound’s ability to form complexes with metal ions suggests that it could potentially have a variety of effects, depending on the specific metal ion and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,6’-Di-tert-Butyl-2,2’-bipyridine. For instance, the compound’s stability and solubility can be influenced by factors such as pH and temperature . Additionally, the presence of specific metal ions in the environment can influence the compound’s ability to form complexes and thus its mode of action .
Análisis Bioquímico
Biochemical Properties
6,6’-Di-tert-Butyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it can act as a ligand for metal ions such as iron, nickel, and ruthenium, forming complexes that can catalyze oxidation-reduction reactions. These interactions are crucial for the compound’s role in facilitating electron transfer processes and stabilizing reactive intermediates in biochemical pathways .
Cellular Effects
The effects of 6,6’-Di-tert-Butyl-2,2’-bipyridine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect the activity of metalloenzymes, which are essential for various cellular processes. Additionally, 6,6’-Di-tert-Butyl-2,2’-bipyridine can impact the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 6,6’-Di-tert-Butyl-2,2’-bipyridine exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by forming complexes with metal ions that are essential for enzyme activity. For instance, it can inhibit the activity of certain metalloenzymes by binding to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing the metal ion in a specific oxidation state, facilitating electron transfer reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-Di-tert-Butyl-2,2’-bipyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 6,6’-Di-tert-Butyl-2,2’-bipyridine can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6,6’-Di-tert-Butyl-2,2’-bipyridine vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
6,6’-Di-tert-Butyl-2,2’-bipyridine is involved in various metabolic pathways, particularly those involving metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate electron transfer and redox reactions. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can enhance the activity of oxidoreductases, leading to increased production of reactive oxygen species and changes in cellular redox state .
Transport and Distribution
Within cells and tissues, 6,6’-Di-tert-Butyl-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, it can bind to metal transporters that facilitate its uptake into cells, where it can then interact with intracellular metal ions and enzymes .
Subcellular Localization
The subcellular localization of 6,6’-Di-tert-Butyl-2,2’-bipyridine is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can exert its biochemical effects. Its localization can impact its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di-tert-Butyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tert-butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The tert-butyl lithium acts as a strong base, deprotonating the bipyridine and allowing the tert-butyl groups to attach at the 6 and 6’ positions.
Industrial Production Methods: Industrial production of 6,6’-Di-tert-Butyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6,6’-Di-tert-Butyl-2,2’-bipyridine can undergo oxidation reactions, particularly when coordinated with metal centers. The oxidation state of the metal can influence the reactivity of the bipyridine ligand.
Reduction: The compound can also participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Due to the steric hindrance from the tert-butyl groups, substitution reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions may involve strong bases or nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of bipyridine N-oxides, while reduction can yield various reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6,6’-Di-tert-Butyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. Its steric hindrance can influence the geometry and stability of metal complexes, making it valuable in the study of coordination compounds.
Biology: In biological research, this compound is used to study metal-protein interactions and the role of metal ions in biological systems. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: While not directly used as a drug, 6,6’-Di-tert-Butyl-2,2’-bipyridine is employed in medicinal chemistry research to develop metal-based drugs and study their mechanisms of action.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical processes. Its unique properties as a ligand make it valuable in the design of efficient and selective catalytic systems.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the steric hindrance of tert-butyl groups, making it more reactive in certain substitution reactions.
4,4’-Di-tert-Butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups at the 4 and 4’ positions, influencing its coordination properties differently.
2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups on a single pyridine ring, used as a sterically hindered base.
Uniqueness: 6,6’-Di-tert-Butyl-2,2’-bipyridine is unique due to the specific positioning of the tert-butyl groups, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and the stability of its metal complexes, making it distinct from other bipyridine derivatives.
Propiedades
IUPAC Name |
2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZGUUGIRGZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




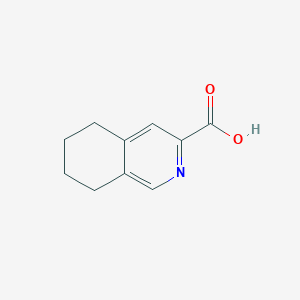



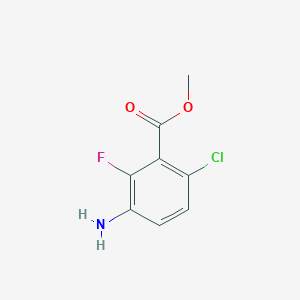
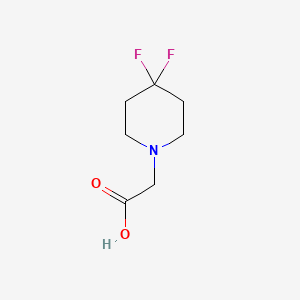


![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)

